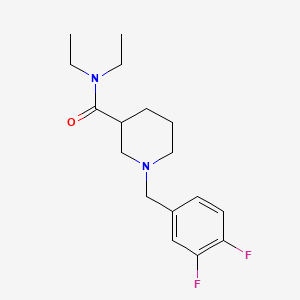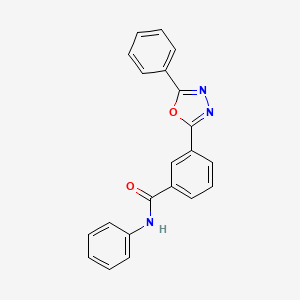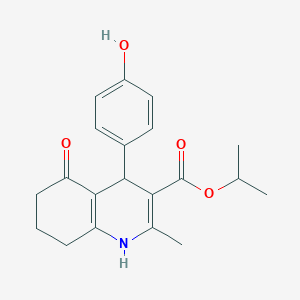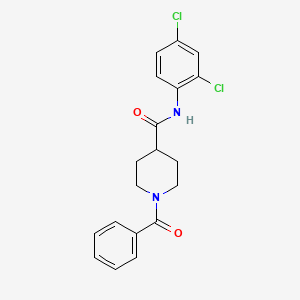![molecular formula C14H20N2O3S B5043923 2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol](/img/structure/B5043923.png)
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a sulfanyl-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a phenyl ring followed by the introduction of a piperidine moiety. The final step often involves the addition of a sulfanyl-ethanol group under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization steps. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Conditions often involve strong nucleophiles and polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with receptors or enzymes. The sulfanyl-ethanol moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 2-(4-Methyl-1-piperidinyl)ethanamine
Uniqueness
2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol is unique due to its combination of a nitrophenyl group, a piperidine ring, and a sulfanyl-ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-(4-methylpiperidin-1-yl)-2-nitrophenyl]sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-4-6-15(7-5-11)12-2-3-13(16(18)19)14(10-12)20-9-8-17/h2-3,10-11,17H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGFEVKVXXKZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-ethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5043844.png)
![calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]-2-hydroxy-3,3-dimethylbutanoate}](/img/structure/B5043849.png)

![4-methyl-N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5043888.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B5043891.png)
![[1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5043898.png)

![N'-cyclopentyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5043926.png)

![4-hydroxy-3,3-dimethyl-2-(2-thienyl)-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5043938.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide](/img/structure/B5043946.png)
![1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5043956.png)
![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5043962.png)
